Cefprozil-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefprozil-d4 is a deuterium-labeled analogue of cefprozil, a second-generation cephalosporin antibiotic. It is used primarily in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of cefprozil. The deuterium atoms replace hydrogen atoms in the cefprozil molecule, providing a stable isotope that can be easily traced using mass spectrometry techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cefprozil-d4 involves the incorporation of deuterium atoms into the cefprozil molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the cefprozil structure.
Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves:
Large-Scale Hydrogen-Deuterium Exchange: Utilizing industrial reactors to facilitate the exchange of hydrogen with deuterium.
Chemical Reactions Analysis
Types of Reactions: Cefprozil-d4, like cefprozil, undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can occur at various positions in the this compound molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidized Derivatives: Products formed from the oxidation of this compound.
Reduced Derivatives: Products formed from the reduction of this compound.
Substituted Derivatives: Products formed from substitution reactions
Scientific Research Applications
Cefprozil-d4 has a wide range of applications in scientific research, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of cefprozil in the body.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of cefprozil.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving cefprozil.
Analytical Method Development: Employed in the development and validation of analytical methods for the quantification of cefprozil and its metabolites in biological samples
Mechanism of Action
Cefprozil-d4, like cefprozil, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis. This leads to the lysis and death of the bacteria. The molecular targets include various PBPs, and the pathways involved are related to the inhibition of cell wall synthesis .
Comparison with Similar Compounds
Cefuroxime: Another second-generation cephalosporin with similar antibacterial activity.
Cefaclor: A second-generation cephalosporin used to treat similar infections.
Cefoxitin: A cephamycin antibiotic with a broader spectrum of activity against anaerobes.
Cefotetan: A second-generation cephalosporin with similar uses.
Comparison:
Cefprozil-d4 vs. Cefuroxime: Both have similar antibacterial spectra, but this compound is used primarily in pharmacokinetic studies due to its deuterium labeling.
This compound vs. Cefaclor: this compound has a broader spectrum of activity against certain gram-negative bacteria.
This compound vs. Cefoxitin: Cefoxitin has better activity against anaerobes compared to this compound.
This compound vs. Cefotetan: Both have similar uses, but cefotetan has a longer half-life.
Biological Activity
Cefprozil-d4 is a stable isotope-labeled derivative of cefprozil, a broad-spectrum cephalosporin antibiotic. This compound is primarily used in pharmacokinetic studies to trace the behavior of cefprozil in biological systems. Understanding the biological activity of this compound is crucial for evaluating its efficacy, safety, and therapeutic potential.
Overview of Cefprozil
Cefprozil is known for its effectiveness against a variety of gram-positive and gram-negative bacteria. It is commonly prescribed for infections such as otitis media, pharyngitis, and skin infections. The compound's mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.
Pharmacokinetics and Bioavailability
This compound serves as a valuable internal standard in pharmacokinetic studies due to its isotopic labeling. Research has shown that both cis- and trans-isomers of cefprozil exhibit antimicrobial activity, but their potencies differ significantly. The pharmacokinetic parameters for cefprozil include:
- Half-life : Approximately 1.5 hours
- Maximum Concentration (Cmax) : Achieved within 1 to 2 hours post-administration
- Area Under Curve (AUC) : Higher in older populations compared to younger adults
A study involving healthy male volunteers demonstrated that the AUC values for cefprozil were significantly affected by age and gender, with elderly participants showing increased AUC values by 35% to 60% compared to younger adults .
Antimicrobial Activity
This compound retains the antimicrobial properties of its parent compound. In vitro studies have indicated that cefprozil is effective against a wide range of pathogens, including:
- Gram-positive bacteria : Streptococcus pneumoniae, Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Haemophilus influenzae
- Anaerobes : Clostridium difficile
The minimum inhibitory concentration (MIC) values for cefprozil against various bacteria have been documented as follows:
Bacteria | MIC (µg/mL) |
---|---|
Streptococcus pneumoniae | ≤ 0.5 |
Staphylococcus aureus | ≤ 2 |
Escherichia coli | ≤ 4 |
Haemophilus influenzae | ≤ 2 |
Clostridium difficile | ≤ 8 |
These values indicate that cefprozil has a robust activity profile against clinically relevant pathogens .
Case Studies and Clinical Trials
Clinical trials have demonstrated that cefprozil is at least as effective as other commonly used antibiotics such as amoxicillin and cefaclor, with better tolerability profiles. A comparative study showed that patients receiving cefprozil experienced fewer gastrointestinal side effects compared to those on alternative treatments .
In one notable pilot pharmacokinetic study involving four healthy volunteers, researchers utilized an LC-MS/MS method to analyze plasma samples for both cis- and trans-cefprozil alongside this compound. The results indicated precise quantification capabilities with linear calibration curves established over a wide concentration range .
Properties
Molecular Formula |
C18H19N3O5S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1/i4D,5D,6D,7D |
InChI Key |
WDLWHQDACQUCJR-BMKVJPEASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/C)C(=O)O)N)[2H])[2H])O)[2H] |
Canonical SMILES |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.